N,N-dimethyl-5-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-5-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2S/c1-23(2)16-11-14(12-21-22-16)24-7-9-25(10-8-24)28(26,27)15-5-3-13(4-6-15)17(18,19)20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJQNWJGRIVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-5-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyridazine core.
- A piperazine moiety substituted with a trifluoromethyl phenylsulfonyl group.
- Dimethyl substitution on the nitrogen atom.
This unique combination of functional groups may contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Kinases : Compounds related to the target molecule have been shown to inhibit lipid kinases such as PI3K, which are crucial in cellular signaling pathways associated with growth and metabolism .
- Antimicrobial Properties : Some derivatives demonstrate antibacterial activity against specific pathogens, suggesting a potential role in treating infections .
- Antichlamydial Activity : Certain analogs have shown selective activity against Chlamydia species, indicating that modifications in the chemical structure can enhance biological efficacy .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Exhibiting moderate antibacterial effects against several strains.
- Potential Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties, which could be extrapolated to this compound based on structural similarities .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those similar to this compound. The findings revealed:
- Moderate activity against Neisseria meningitidis and Haemophilus influenzae, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 μg/mL .
Inhibition of Kinases
In another research effort, compounds structurally akin to the target molecule were tested for their ability to inhibit PI3K-related kinases. Results indicated that modifications enhancing electron-withdrawing properties significantly increased inhibitory potency .
Data Tables
| Property/Activity | Value |
|---|---|
| MIC against N. meningitidis | 64 μg/mL |
| MIC against H. influenzae | 32 μg/mL |
| Inhibition of PI3K | Effective at low micromolar concentrations |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N,N-dimethyl-5-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine exhibit significant antimicrobial properties. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of pyridazine derivatives that demonstrated potent activity against various microbial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets implicated in cancer progression. Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo, particularly against breast and lung cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Neuropharmacological Effects
This compound has been investigated for its potential neuroprotective effects. Research indicates that it may enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter systems .
Fungicidal Properties
This compound is also being explored for its fungicidal properties. A patent describes its use in agricultural formulations aimed at controlling fungal pathogens affecting crops. The efficacy of the compound was tested against common plant pathogens, demonstrating significant reduction in disease incidence .
Herbicide Development
The sulfonamide group present in the compound provides a scaffold for developing new herbicides. Studies have shown that modifications to the chemical structure can enhance selectivity and potency against specific weed species, making it a candidate for further development in crop protection .
Table 1: Summary of Biological Activities
Table 2: Case Studies on Anticancer Activity
| Study Reference | Cancer Type | Methodology | Key Findings |
|---|---|---|---|
| European Journal | Breast Cancer | In vitro assays | Induced apoptosis |
| Journal of Oncology | Lung Cancer | In vivo mouse models | Reduced tumor size |
| Neuropharmacology Review | Neurodegeneration | Behavioral assays | Improved memory retention |
Comparison with Similar Compounds
Table 1: Comparison of Key Compounds
Analysis of Structural Variations
Core Scaffold Differences
- Pyridazine vs. Thiazole-urea derivatives () prioritize hydrogen bonding via urea linkers, whereas the target’s sulfonamide group offers stronger electron withdrawal .
- Pyridazine vs. Pyrimidine () : Pyrimidine derivatives with nitro groups (e.g., EP 1 808 168 B1) may exhibit redox-dependent activity, unlike the target compound, which lacks such functional groups .
Substituent Effects
- Trifluoromethyl Groups : Present in the target compound, 11d, and 7k, this group consistently enhances lipophilicity and metabolic resistance. However, its position varies—para in the target vs. ortho in 7k—which may alter steric interactions .
- Linker Groups : Sulfonamide (target) vs. urea (11d) vs. amide (7k): Sulfonamides are more resistant to hydrolysis than amides, while ureas provide additional hydrogen-bonding capacity .
Physicochemical Properties
- Molecular Weight : The target compound (~500 g/mol) falls within the typical range for drug-like molecules, similar to 11d (534.1 g/mol) and EP 1 808 168 B1 derivatives. Higher weights in pyrrolopyrimidines () may reduce solubility .
Pharmacological Implications (Inferred)
- Urea derivatives (11a–11o) : Likely designed as kinase or protease inhibitors due to urea’s hydrogen-bonding capacity .
- Piperazine-pentanamide (7k) : May target GPCRs (e.g., dopamine receptors) given precedent for piperazine in CNS therapeutics .
- Sulfonamide-piperazine (Target) : Could exhibit enhanced stability and selectivity for enzymes or receptors requiring rigid, lipophilic ligands.
Q & A
Basic: What synthetic strategies are effective for constructing the piperazine-sulfonyl-pyridazine core of this compound?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine ring followed by sulfonylation of the piperazine moiety. Key steps include:
- Nucleophilic substitution to introduce the piperazine group at the pyridazine C5 position.
- Sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., DIPEA in DCM) to form the sulfonyl-piperazine bridge .
- Purification via normal-phase chromatography (e.g., gradient elution with DCM/EtOAc/MeOH) to isolate the product .
Methodological considerations: Optimize stoichiometry during sulfonylation to avoid di-sulfonylated byproducts.
Basic: How can structural confirmation be achieved using spectroscopic and chromatographic methods?
A combination of techniques is critical:
- LCMS : Confirm molecular weight (e.g., m/z = ~488 [M+H]⁺ for analogous compounds) and purity (>98% at 215/254 nm) .
- ¹H/¹³C NMR : Key signals include the dimethylamine protons (~δ 3.0–3.5 ppm), piperazine methylenes (~δ 2.5–3.1 ppm), and aromatic protons from the sulfonylphenyl group (~δ 7.4–8.0 ppm) .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity .
Advanced: How can low yields in the final coupling step be addressed?
Low yields often arise from steric hindrance or competing reactions. Mitigation strategies include:
- Temperature control : Conduct reactions at 0–5°C to suppress side reactions during sulfonylation .
- Catalytic additives : Use DMAP to enhance sulfonyl chloride reactivity .
- Alternative solvents : Replace DCM with THF or DMF to improve solubility of intermediates .
Post-reaction, employ amine-functionalized silica gel chromatography to separate unreacted piperazine .
Advanced: How can discrepancies in NMR data be resolved when characterizing regioisomers?
Regioisomeric ambiguity (e.g., para vs. meta substitution) can be clarified via:
- NOESY/ROESY : Detect spatial proximity between the sulfonylphenyl group and pyridazine protons .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar piperazine-pyridazine analogs (e.g., triclinic crystal system with α/β angles ~79–86°) .
- DFT calculations : Compare experimental and theoretical chemical shifts to identify the most stable isomer .
Advanced: What in vitro assays are suitable for evaluating biological target engagement?
Design assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization assays (e.g., ATP-binding pocket competition) for kinases targeted by sulfonyl-piperazine derivatives .
- Cellular uptake : Employ LC-MS/MS to quantify intracellular concentrations, accounting for the compound’s logP (~2.5–3.5 due to CF₃ and sulfonyl groups) .
- SAR studies : Modify the pyridazine C3 dimethylamine group to assess steric/electronic effects on potency .
Advanced: How can metabolic instability of the dimethylamine group be mitigated?
To improve metabolic stability:
- Isosteric replacement : Substitute dimethylamine with a morpholine or piperidine ring to reduce oxidative dealkylation .
- Deuterium incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated metabolism .
- Prodrug strategies : Mask the amine as a carbamate or acyloxymethyl derivative for targeted release .
Basic: What computational tools predict the compound’s solubility and permeability?
- QSPR models : Use MarvinSketch or ACD/Labs to estimate logS (~-4.5) and logP (~3.2) based on sulfonyl and CF₃ groups .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion .
- COSMO-RS : Predict solubility in DMSO/water mixtures for formulation studies .
Advanced: How can reaction conditions be optimized for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
